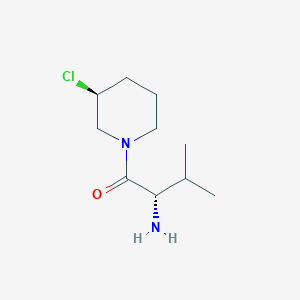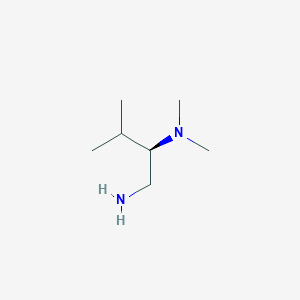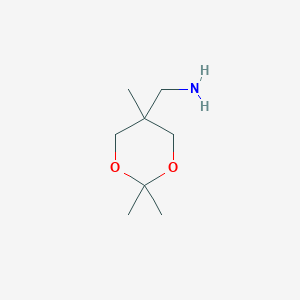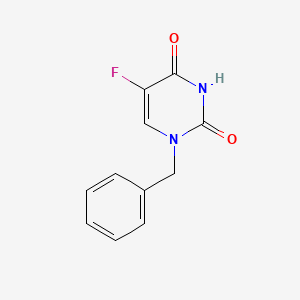![molecular formula C10H20O3Si B15051349 ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopropane ring, an ethyl ester group, and a trimethylsilyl-protected hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the trimethylsilyl-protected hydroxymethyl group. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to an open-chain structure.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The cyclopropane ring can undergo ring-opening reactions, and the ester group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the molecular structure and the presence of specific functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (1R,2R)-2-hydroxymethylcyclopropane-1-carboxylate: Lacks the trimethylsilyl protection.
Methyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate: Has a methyl ester instead of an ethyl ester.
Ethyl (1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate: Uses a different silyl protecting group.
Uniqueness
This compound is unique due to the combination of its cyclopropane ring, ethyl ester group, and trimethylsilyl-protected hydroxymethyl group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H20O3Si |
|---|---|
Peso molecular |
216.35 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-(trimethylsilyloxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H20O3Si/c1-5-12-10(11)9-6-8(9)7-13-14(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Clave InChI |
UDABOBDBBCNHNM-DTWKUNHWSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H]1CO[Si](C)(C)C |
SMILES canónico |
CCOC(=O)C1CC1CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)

![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)



![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)

![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)
![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)


![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)
